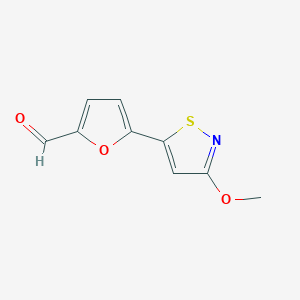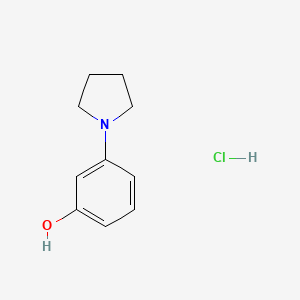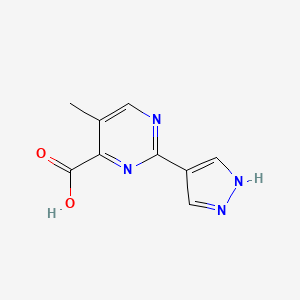
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a cyclopropylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethyl azide with a brominated alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like acetonitrile or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts like copper(I) bromide and ligands like TBTA in solvents like DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while cycloaddition reactions can produce more complex triazole-based structures .
Aplicaciones Científicas De Investigación
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. The bromine atom and cyclopropylmethyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate the activity of enzymes, receptors, and other biological pathways, leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methyl-2H-1,2,3-triazole: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
4-Bromo-2-phenyl-2H-1,2,3-triazole: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
4-Bromo-2-(ethylmethyl)-2H-1,2,3-triazole: Similar structure but with an ethylmethyl group instead of a cyclopropylmethyl group.
Uniqueness
4-Bromo-2-(cyclopropylmethyl)-2H-1,2,3-triazole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8BrN3 |
|---|---|
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
4-bromo-2-(cyclopropylmethyl)triazole |
InChI |
InChI=1S/C6H8BrN3/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2 |
Clave InChI |
KZOBTNZBSHBQKS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2N=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methyl-2-(propan-2-YL)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191749.png)



![2-Cyclobutyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13191765.png)


![N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)-2-chloroacetamide](/img/structure/B13191778.png)

![1-[2-Amino-5-(propan-2-yl)phenyl]propan-1-one](/img/structure/B13191798.png)


![2-(Bromomethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13191819.png)
